Hydroxynaphtoate de béphénium

Vue d'ensemble

Description

Bephenium hydroxynaphthoate is an anthelmintic agent that was formerly used in the treatment of hookworm infections and ascariasis . It is also known to have antibacterial and antiparasitic properties . The drug exhibits its anthelmintic action by acting as a cholinergic agonist, causing paralysis of the parasite musculature, which facilitates its removal from the intestines .

Molecular Structure Analysis

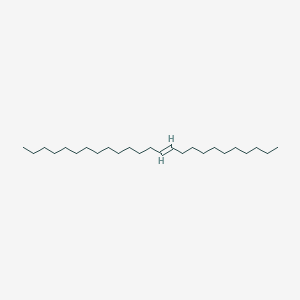

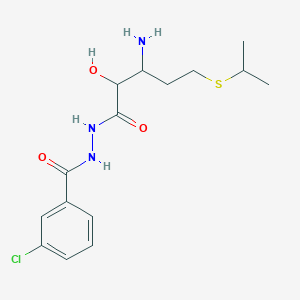

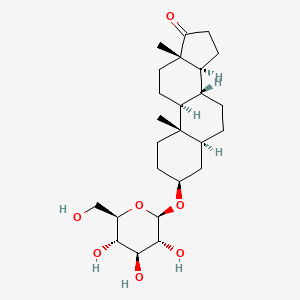

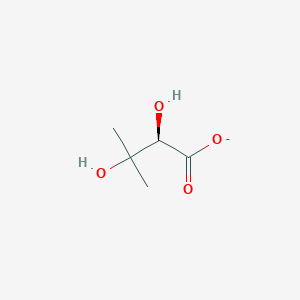

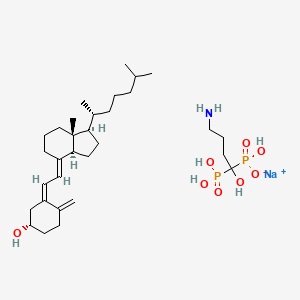

The molecular formula of Bephenium hydroxynaphthoate is C28H29NO4 . Its molecular weight is 443.54 g/mol . The percent composition is C 75.82%, H 6.59%, N 3.16%, O 14.43% .Applications De Recherche Scientifique

Traitement anthelminthique des infections à Ankylostomes

L'hydroxynaphtoate de béphénium a été utilisé comme agent anthelminthique, particulièrement efficace contre les infections à Ankylostomes . Des essais cliniques menés dans le passé ont démontré son efficacité à réduire les populations d'Ankylostomes chez les individus infectés. Son mode d'action implique l'interférence avec le métabolisme énergétique du parasite, ce qui conduit à une paralysie et à l'expulsion de l'organisme hôte.

Gestion de l'ascaridiose

Une autre application notable de l'this compound est le traitement de l'ascaridiose, causée par le ver Ascaris lumbricoides . Le composé s'est révélé provoquer l'expulsion des vers du tractus gastro-intestinal, atténuant ainsi l'infection.

Médecine vétérinaire

En médecine vétérinaire, l'this compound a été utilisé pour traiter les infections à nématodes chez les animaux tels que les chiens, les chats et le bétail . Ses propriétés anthelminthiques à large spectre le rendent adapté à une variété d'espèces animales.

Chimie analytique

L'étalon analytique du composé est utilisé en chromatographie et en chromatographie en phase gazeuse comme substance de référence pour garantir la précision et l'étalonnage des instruments analytiques . Cette application est cruciale dans la recherche pharmaceutique et les laboratoires de contrôle qualité.

Études pharmacocinétiques

L'this compound a fait l'objet d'études pharmacocinétiques pour comprendre ses profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) . Ces études sont essentielles pour développer des schémas posologiques et garantir la sécurité et l'efficacité du composé en utilisation thérapeutique.

Recherche toxicologique

La recherche sur la toxicologie de l'this compound a fourni des informations sur son profil de sécurité. Des études sur des animaux de laboratoire ont permis d'établir les faibles niveaux de toxicité du composé, ce qui est un facteur essentiel dans son application comme agent thérapeutique .

Développement de nouveaux agents anthelminthiques

La structure chimique de l'this compound a servi de base au développement de nouveaux agents anthelminthiques. En étudiant son mécanisme d'action, les chercheurs visent à concevoir de nouveaux composés présentant une efficacité et un profil de sécurité améliorés .

Outil pédagogique en pharmacologie

Enfin, l'this compound est utilisé comme outil pédagogique dans les cours de pharmacologie et de chimie médicinale. Il illustre le processus de développement de médicaments de la découverte à l'application clinique, servant d'étude de cas pour les étudiants qui apprennent les médicaments anthelminthiques .

Mécanisme D'action

Target of Action

Bephenium hydroxynaphthoate is an anthelmintic agent, which means it is used to treat parasitic worm infections . The primary target of this compound is the B-type Acetylcholine Receptor (AChR) . AChRs are key components in the nervous system of many organisms, including parasitic worms, and play a crucial role in transmitting signals across synapses.

Mode of Action

Bephenium hydroxynaphthoate acts as a cholinergic agonist . This means it binds to and activates the B-type AChR, mimicking the action of the neurotransmitter acetylcholine. The activation of these receptors leads to an influx of ions into the muscle cells of the parasite, causing paralysis of the parasite musculature . This paralysis disrupts the worm’s ability to maintain its position in the host’s intestines, leading to its expulsion from the host body .

Biochemical Pathways

It is known that the compound’s action on the b-type achr disrupts the normal functioning of the parasite’s neuromuscular system . This disruption likely affects various downstream processes and pathways related to the worm’s movement, feeding, and reproduction.

Pharmacokinetics

Bephenium hydroxynaphthoate is administered orally . Its bioavailability is less than 1%, indicating that very little of the drug is absorbed into the bloodstream . The compound is excreted renally, but this process is negligible due to the low bioavailability .

Result of Action

The primary result of bephenium hydroxynaphthoate’s action is the expulsion of parasitic worms from the host’s body . By causing paralysis of the worm’s musculature, the drug disrupts the worm’s ability to maintain its position in the intestines. This leads to the worm being passed out of the body, effectively treating the infection .

Safety and Hazards

Bephenium hydroxynaphthoate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is advised .

Propriétés

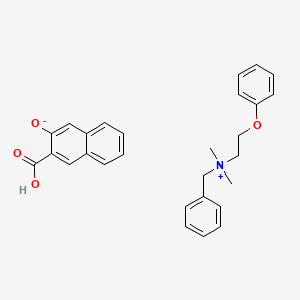

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-carboxynaphthalen-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPQCPQAHTXCDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022662 | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3818-50-6 | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3818-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bephenium hydroxynaphthoate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPHENIUM HYDROXYNAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47RU9546DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: Bephenium hydroxynaphthoate acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of Bephenium hydroxynaphthoate?

A2: The molecular formula of Bephenium hydroxynaphthoate is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of Bephenium hydroxynaphthoate against different hookworm species?

A7: Bephenium hydroxynaphthoate has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does Bephenium hydroxynaphthoate compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of Bephenium hydroxynaphthoate to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

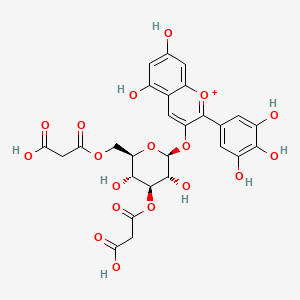

![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)